N-(2-Hydroxyethyl)butyramide
Overview
Description
N-(butanoyl)ethanolamine is an N-(saturated fatty acyl)ethanolamine that is the ethanolamide of butanoic acid. It is functionally related to a butyric acid.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)butyramide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can produce primary amines.
Substitution: This reaction can result in the formation of different amides[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides[][1].
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various amides[][1].
Scientific Research Applications
N-(2-Hydroxyethyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry:Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)butyramide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby affecting their activity. The pathways involved include modulation of enzyme activity and alteration of protein folding dynamics .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)succinimide
- N-(2-Hydroxyethyl)pyrrolidinedione
- N-(2-Hydroxyethyl)fumarate
Properties
IUPAC Name |
N-(2-hydroxyethyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)7-4-5-8/h8H,2-5H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHVMTQUUANYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946033 | |
Record name | N-(2-Hydroxyethyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-91-9 | |
Record name | N-(2-Hydroxyethyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23363-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC74519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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